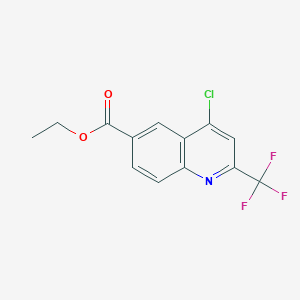

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate

描述

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS: [680211-86-3]) is a quinoline derivative characterized by a trifluoromethyl group at position 2, a chlorine atom at position 4, and an ethoxycarbonyl group at position 5. Its molecular formula is C₁₄H₁₁ClF₃NO₂, with a molar mass of 325.69 g/mol . This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of the trifluoromethyl and chloro groups, which enhance metabolic stability and reactivity . Single-crystal X-ray diffraction studies (e.g., using SHELX or ORTEP software) confirm its planar quinoline core and substituent geometry, critical for structure-activity relationships .

属性

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUZRAPJZZYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl 2-oxoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

化学反应分析

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

科学研究应用

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer, malaria, and bacterial infections.

Biological Studies: The compound is used in studies to investigate the biological activity of quinoline derivatives and their mechanisms of action.

作用机制

The mechanism of action of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional differences between Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate and analogous quinoline derivatives are summarized below:

Table 1: Substituent Positions and Key Properties

Key Structural and Functional Differences

Substituent Position Effects: The trifluoromethyl group at position 2 in the main compound enhances electron withdrawal, stabilizing the quinoline core and improving binding to hydrophobic pockets in biological targets. Ester Position: Moving the ethoxycarbonyl group from position 6 (main compound) to 3 (e.g., Ethyl 4-chloro-7-CF₃-quinoline-3-carboxylate) decreases solubility in polar solvents due to steric hindrance .

Electronic and Steric Modifications: Methyl vs. Ethyl Esters: Methyl 4-chloro-6-methyl-2-CF₃-quinoline-3-carboxylate has a lower molecular weight (303.66 vs. 325.69 g/mol) and higher lipophilicity (logP ~3.1 vs. ~3.5), favoring blood-brain barrier penetration. Hydroxy vs. Chloro Groups: Ethyl 7-Cl-6-F-4-OH-quinoline-3-carboxylate introduces a hydrogen-bond donor (4-OH), increasing solubility but reducing stability under acidic conditions compared to the main compound’s 4-Cl.

However, the saturated ring reduces aromatic interactions critical for activity in the main compound.

Synthetic Accessibility: The main compound is synthesized via nucleophilic substitution or Friedländer annulation , whereas dihydroquinoline derivatives require additional reduction steps .

生物活性

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate is a significant compound within the quinoline family, recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structural features, which include a chloro group at the 4-position and a trifluoromethyl group at the 2-position. These modifications enhance its chemical reactivity and biological properties, making it a valuable candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways. Quinoline derivatives have been shown to inhibit various enzymes, including:

- Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Kinases : Targeting kinases can disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous tissues .

Biological Activities

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial DNA replication .

- Anticancer Properties : Research has highlighted the potential of this compound as an anticancer agent. In vitro studies show that quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。